2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
The compound 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group at the 4-position. The pyrimidine core is further modified with an N-ethylamine at position 4 and a methyl group at position 4.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULYPFBVHXYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with antidepressant activity, suggesting that this compound may interact with neurotransmitter systems in the brain
Mode of Action
Based on its structural similarity to known antidepressants, it may interact with neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems. This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Biochemical Pathways
Given its potential antidepressant activity, it may influence pathways related to mood regulation, such as the monoamine pathway. This pathway involves neurotransmitters like serotonin, norepinephrine, and dopamine, which are known to play crucial roles in mood regulation.
Result of Action
If it acts as an antidepressant, it could potentially alleviate symptoms of depression by enhancing neurotransmission in the brain. This could result in improved mood and reduced depressive symptoms.
Biological Activity
The compound 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS Number: 946383-83-1) is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula : CHClNO
Molecular Weight : 467.9 g/mol
Structure : The compound features a pyrimidine core with piperazine and methoxybenzoyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 467.9 g/mol |
| CAS Number | 946383-83-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and other proteins implicated in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : Interaction with kinases may lead to reduced phosphorylation of target proteins, affecting cell proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound has shown promise in various biological assays:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains.
- Neuroprotective Effects : Preliminary data suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell growth.
Case Study 2: Antimicrobial Properties
In a study by Lee et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Summary of Research Findings
| Study | Biological Activity | Key Findings |
|---|---|---|
| Zhang et al. (2023) | Anticancer | Significant reduction in MCF-7 cell viability at >10 µM |
| Lee et al. (2024) | Antimicrobial | MIC of 32 µg/mL against S. aureus |
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts .
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Acylation : Susceptible to acyl chlorides (e.g., acetyl chloride), yielding N-acylpiperazine derivatives .
Pyrimidine Core Reactivity
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Chlorine substitution : The 5-chloro group on the benzoyl ring participates in SAr reactions with amines (e.g., morpholine) under microwave irradiation (120°C, 30 min) .
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Methoxy group deprotection : Treating with BBr in DCM (-20°C to RT) removes the methoxy group, generating a phenolic intermediate .
Amine Reactivity
The primary amine on the pyrimidine ring forms:
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Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in ethanol .
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Sulfonamides via reaction with sulfonyl chlorides (e.g., tosyl chloride) .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| 1M HCl (reflux, 2h) | Partial hydrolysis of piperazine ring | |
| 1M NaOH (RT, 24h) | Methoxy group demethylation (10% yield) | |
| Aqueous HO | Oxidation of N-ethyl group to N-oxide |
Catalytic and Biological Interactions
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Metal coordination : Forms complexes with Cu(II) and Fe(III) ions via the pyrimidine nitrogen and benzoyl oxygen .
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Enzyme inhibition : The compound inhibits kinase enzymes by binding to ATP pockets, as shown in LRRK2 kinase assays (IC = 120 nM) .
Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation products including:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 5-chloro-2-methoxybenzoyl group may enhance binding affinity to hydrophobic pockets in target proteins compared to simpler substituents like methylthiadiazole in or benzyl in .
- Solubility : Letermovir () has low water solubility due to its bulky trifluoromethyl and methoxy groups, suggesting the target compound’s chloro-methoxy group might similarly limit solubility.
Pharmacological Activity
Receptor Selectivity
- Dopamine D4 Antagonists: S 18126 () and L 745,870 () demonstrate that minor structural changes (e.g., benzodioxan vs. chlorophenylpiperazine) drastically alter selectivity. The target compound’s benzoyl-piperazine moiety could confer selectivity for non-dopaminergic targets (e.g., kinases) due to steric and electronic differences.
- Kinase Inhibitors : The quinazoline-based compound in (c-src/abl inhibitor) highlights the role of extended aromatic systems in kinase binding. The target compound’s pyrimidine core may offer a more compact profile suitable for ATP-binding pockets.
In Vitro Potency
- Thiadiazole Analogs : The methylthiadiazole substituent in may enhance metabolic stability compared to the target compound’s benzoyl group, which could be susceptible to esterase-mediated hydrolysis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine?
- Methodological Answer : Synthesis optimization requires multi-step protocols, including protection/deprotection strategies for reactive groups. For example, piperazine intermediates (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized via hydrogenolysis of dibenzyl-protected precursors, followed by coupling with pyrimidine derivatives under controlled conditions . Key steps involve monitoring reaction progress via LC-MS (e.g., m/z 198 [M + H]+ for intermediates) and ensuring high purity (>98%) through column chromatography. Challenges include minimizing stereochemical byproducts, as seen in the synthesis of enantiomeric pairs (COMPOUND 37 vs. 41) .
Q. How can researchers confirm the structural identity of this compound using analytical techniques?
- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation. For MS, use ESI+ mode to detect molecular ions (e.g., m/z 452 [M + H]+ for related compounds) . For 1H NMR, analyze characteristic peaks:
- Pyrimidine protons : δ 8.2–8.5 ppm (aromatic H).
- Piperazine protons : δ 2.5–3.5 ppm (N-CH2).
- Methoxy group : δ ~3.8 ppm (OCH3) .
- X-ray crystallography (if crystals are obtainable) resolves conformational details, such as dihedral angles between aromatic rings (e.g., 12.8° in similar pyrimidines), which influence binding interactions .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or acetylcholinesterase inhibition) using fluorescence-based or radiometric methods. For antimicrobial screening, use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols from pyrimidine derivatives with confirmed activity . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Core modifications : Replace the 5-chloro-2-methoxybenzoyl group with bioisosteres (e.g., 5-fluoro, 2-ethoxy) to evaluate electronic effects.
- Side-chain variations : Test N-ethyl substitution against bulkier groups (e.g., cyclopropylmethyl) to probe steric tolerance .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), correlating computational data with IC50 values from enzyme assays .
Q. What strategies resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Conformational analysis : Use X-ray/NMR to identify polymorphic forms or solvates that may alter activity (e.g., hydrogen-bonding variations in crystal structures ).
- Batch consistency : Ensure compound purity (>99% by HPLC) and confirm stereochemical integrity (e.g., chiral HPLC for enantiomers) .
Q. How does the compound’s conformational flexibility impact its pharmacokinetic profile?
- Methodological Answer :
- Dihedral angle analysis : Measure angles between the pyrimidine and piperazine rings (e.g., via DFT calculations or crystallography). Angles <30° (as in ) enhance planarity, improving membrane permeability.
- Metabolic stability : Perform liver microsome assays (human/rat) to assess susceptibility to CYP450 oxidation. Introduce electron-withdrawing groups (e.g., Cl) to reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
